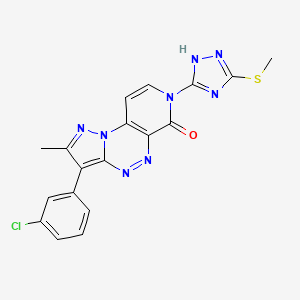
C18H13ClN8OS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H13ClN8OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H13ClN8OS typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms.
Cyclization Reactions: These reactions involve the formation of a ring structure from a linear molecule.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include:
Batch Processing: This method involves the production of the compound in discrete batches, with each batch undergoing the same series of reactions.
Continuous Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
Chemical Reactions Analysis
Types of Reactions
C18H13ClN8OS: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons by the compound, often resulting in the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions can vary depending on the specific reaction conditions, but common products include:
Oxidized Derivatives: Compounds that contain additional oxygen atoms.
Reduced Derivatives: Compounds that contain fewer oxygen atoms or more hydrogen atoms.
Substituted Derivatives: Compounds that contain different atoms or groups of atoms in place of the original atoms or groups.
Scientific Research Applications
C18H13ClN8OS: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: Used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which C18H13ClN8OS exerts its effects involves its interactions with specific molecular targets and pathways. These interactions can include:
Binding to Proteins: The compound may bind to specific proteins, altering their function and activity.
Modulation of Enzymes: The compound may inhibit or activate specific enzymes, affecting the biochemical pathways in which these enzymes are involved.
Interaction with Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
C18H13ClN8OS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H13ClN8O: A compound with a similar structure but lacking the sulfur atom.
C18H13ClN8S: A compound with a similar structure but lacking the oxygen atom.
C18H13ClN8: A compound with a similar structure but lacking both the oxygen and sulfur atoms.
These comparisons can help to identify the specific features and properties that make This compound unique and valuable for various applications.
Properties
Molecular Formula |
C18H13ClN8OS |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C18H13ClN8OS/c1-9-13(10-4-3-5-11(19)8-10)15-22-21-14-12(27(15)25-9)6-7-26(16(14)28)17-20-18(29-2)24-23-17/h3-8H,1-2H3,(H,20,23,24) |
InChI Key |
KRHIQTDCYGWFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


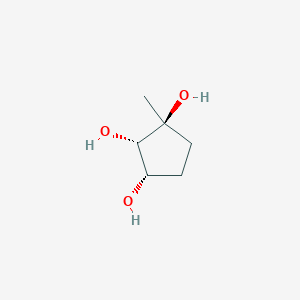
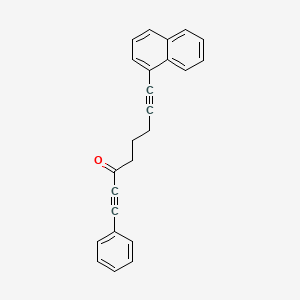



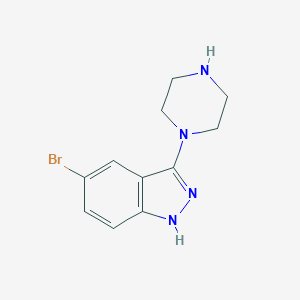
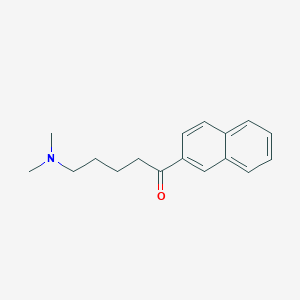
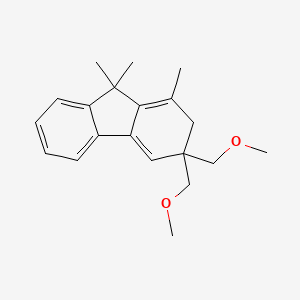
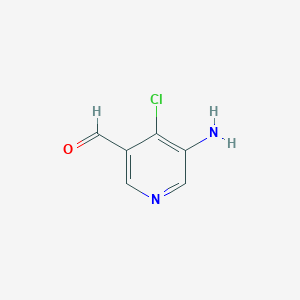
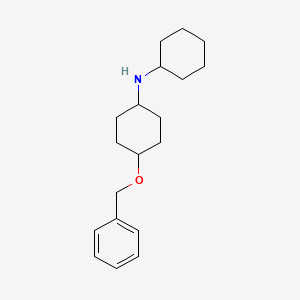
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)


![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)
